N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
Description
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic small molecule characterized by a central acetamide linker bridging a 4-morpholinophenyl group and a quinolin-2-ylsulfanyl moiety. The morpholine ring enhances solubility due to its polar oxygen and nitrogen atoms, while the quinoline-sulfanyl group may contribute to π-π stacking interactions or hydrogen bonding, making it relevant in drug discovery for targets requiring heterocyclic engagement.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-quinolin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(15-27-21-10-5-16-3-1-2-4-19(16)23-21)22-17-6-8-18(9-7-17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMMSRKRUYNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride to deprotonate the thiol, facilitating nucleophilic substitution.
Formation of the Acetamide Linkage: The intermediate product is then reacted with chloroacetyl chloride to form the acetamide linkage. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Morpholine Group: Finally, the phenyl group is functionalized with morpholine through a nucleophilic aromatic substitution reaction. This step may require the use of a polar aprotic solvent like dimethylformamide (DMF) to enhance the reactivity of the nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinoline moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydride, triethylamine.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted Quinoline Derivatives: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Investigated for its ability to modulate biological pathways, particularly those involved in inflammation and cell signaling.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and diabetes due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can bind to receptors on the surface of cells, modulating cell signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Substituent Variations on the Phenyl-Morpholine Core
Compounds in (e.g., 5i–5o) share the N-(4-(morpholinosulfonyl)phenyl)acetamide backbone but differ in the substituents on the acetamide’s sulfur-linked aromatic ring (e.g., methoxy, chloro, bromo). These modifications influence physicochemical properties:
- Melting Points : Compounds with electron-withdrawing groups (e.g., 5l: 4-Cl-phenyl) exhibit higher melting points (208–210°C) compared to electron-donating groups (5j: 4-OCH₃-phenyl, 182–184°C), suggesting enhanced crystallinity .
- Bioactivity : In COVID-19 inhibition studies, bromo-substituted analogs (5m) showed moderate activity (IC₅₀ ~12 μM), while nitro-substituted derivatives (5p) displayed reduced solubility but improved target binding .
Sulfur-Containing Functional Groups
highlights compounds with sulfanyl (e.g., 51) and sulfonyl (54) groups. Key differences include:
- Sulfanyl vs. Sulfonyl : The sulfanyl group (C–S–C) in compound 51 is less polar than the sulfonyl (C–SO₂–C) in 54, impacting membrane permeability. For instance, 54’s sulfonyl group increases water solubility but may reduce blood-brain barrier penetration .
- Synthesis Yields : Sulfanyl derivatives (e.g., 51: 42.4% yield) are synthesized more efficiently than sulfonyl analogs (54: 86.6% yield via oxidation), suggesting divergent synthetic challenges .
Positional Isomerism in Quinoline Derivatives
describes N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide (CAS 1281074-74-5), a positional isomer of the target compound. Key distinctions:
- Quinoline Substitution: The 2-ylsulfanyl group in the target compound may engage in stronger hydrogen bonding compared to the 4-ylsulfanyl isomer due to spatial orientation differences.
- Molecular Weight : The target compound’s molecular weight (~425–450 g/mol) is slightly higher than the 4-yl analog (333.41 g/mol), affecting metabolic stability .
Heterocyclic Ring Modifications
and feature compounds with quinazolin-4-one and dihydroquinolin-2-one cores, respectively:
- Quinazolin-4-one (): The sulfanyl group here is part of a fused ring system, which may restrict conformational flexibility compared to the target compound’s single quinoline ring. This could reduce off-target effects but limit binding pocket adaptability .
Comparison with Target Compound: The intact quinoline ring in the target compound likely preserves π-π stacking efficiency, critical for interactions with aromatic residues in enzyme active sites.
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its structure features a morpholine ring attached to a phenyl group, which is further linked to a quinoline moiety via a sulfanyl group. This unique combination of functional groups is thought to contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Protein Kinases : Some studies suggest that this compound could inhibit specific protein kinases involved in cancer cell proliferation and survival.
- Antioxidant Activity : The presence of the quinoline structure may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Induction of Apoptosis : Evidence points towards the compound's role in promoting programmed cell death in malignant cells, which is crucial for cancer therapy.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 1.95 | Inhibition of androgen receptor signaling |
| HCT-116 (Colon) | 2.36 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 3.45 | Inhibition of EGFR signaling |
These results suggest that the compound exhibits potent cytotoxicity against multiple cancer types, making it a candidate for further development as an anticancer agent.
Case Studies
- Prostate Cancer Treatment : A study conducted on the PC-3 prostate cancer cell line demonstrated that this compound significantly reduced cell viability at concentrations as low as 1.95 µM. The mechanism was primarily attributed to the inhibition of androgen receptor pathways, which are crucial for prostate cancer progression .
- Colon Cancer Efficacy : In HCT-116 colon cancer cells, the compound showed an IC50 value of 2.36 µM, indicating strong anticancer activity. The study highlighted its ability to induce apoptosis through mitochondrial pathways, suggesting potential for use in combination therapies .
- Breast Cancer Studies : Research on MDA-MB-231 breast cancer cells revealed an IC50 value of 3.45 µM, with findings indicating that the compound could inhibit EGFR signaling pathways, which are often overactive in breast cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
